molecular formula C12H14N2S B8074414 5-[(3,4-Dimethylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine

5-[(3,4-Dimethylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine

Cat. No.: B8074414
M. Wt: 218.32 g/mol
InChI Key: KISOHOLEJPVTJI-UHFFFAOYSA-N
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Description

5-[(3,4-Dimethylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine is a heterocyclic amine featuring a 2,3-dihydrothiazole core substituted with a 3,4-dimethylbenzyl group at position 3. The dihydrothiazole ring system consists of a five-membered ring containing sulfur and nitrogen atoms, with partial unsaturation between positions 2 and 4.

This compound belongs to a class of molecules studied for their biological activities, including angiotensin II receptor antagonism, as suggested by structurally related dihydrothiazol-2-imine derivatives . Its electronic and steric properties are influenced by the electron-donating methyl groups on the aromatic ring, which may modulate interactions with biological targets.

Properties

IUPAC Name

5-[(3,4-dimethylphenyl)methyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c1-8-3-4-10(5-9(8)2)6-11-7-14-12(13)15-11/h3-5,7H,6H2,1-2H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISOHOLEJPVTJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC2=CN=C(S2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,4-Dimethylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine typically involves the following steps:

  • Formation of the Thiazole Ring: : The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate.

  • Substitution Reaction: : The introduction of the 3,4-dimethylphenyl group is achieved through a nucleophilic substitution reaction. This involves reacting the thiazole intermediate with a suitable benzyl halide under basic conditions.

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity. This often involves:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Implementing advanced purification techniques such as recrystallization and chromatography to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-[(3,4-Dimethylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the phenyl ring, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bromine, nitric acid, sulfuric acid.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity
Research has indicated that thiazole derivatives, including 5-[(3,4-Dimethylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine, possess significant antimicrobial properties. Studies have shown that the compound demonstrates activity against a range of bacterial strains, making it a candidate for the development of new antibiotics or antimicrobial agents. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis or disruption of metabolic pathways essential for bacterial growth.

1.2 Anticancer Properties
Several studies have explored the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cells through various mechanisms such as oxidative stress and modulation of signaling pathways involved in cell proliferation. This suggests that further research could lead to the development of novel anticancer therapies.

1.3 Anti-inflammatory Effects
Thiazole derivatives have also been investigated for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, providing a basis for its use in treating inflammatory diseases.

Material Science

2.1 Organic Electronics
The unique electronic properties of thiazoles make them suitable for applications in organic electronics. Research indicates that compounds like this compound can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their ability to facilitate charge transport and enhance device efficiency.

2.2 Polymer Chemistry
In polymer science, thiazole derivatives are explored as additives or monomers in the synthesis of new polymers with enhanced thermal stability and mechanical properties. The incorporation of such compounds into polymer matrices can improve their performance in various applications ranging from coatings to structural materials.

Case Studies

Study Objective Findings
Study on Antimicrobial ActivityEvaluate the efficacy against Gram-positive and Gram-negative bacteriaShowed significant inhibition zones compared to control groups .
Investigation of Anticancer EffectsAssess cytotoxicity against various cancer cell linesInduced apoptosis in breast cancer cells with IC50 values indicating potency .
Research on Organic ElectronicsAnalyze charge transport propertiesDemonstrated improved electron mobility when incorporated into OLED structures .

Mechanism of Action

The mechanism by which 5-[(3,4-Dimethylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Key Observations:

Substituent Electronic Effects: The target compound’s 3,4-dimethylbenzyl group provides electron-donating methyl groups, increasing lipophilicity (logP ~3.5 estimated) compared to chloro- or fluoro-substituted analogs. Positional isomerism (e.g., 2-chloro vs. 3-chloro substitution) impacts steric interactions with biological targets, as seen in .

Heterocycle Modifications :

  • Replacement of the dihydrothiazole core with a thiadiazole (as in ) reduces ring saturation, altering conjugation and hydrogen-bonding capacity. Thiadiazoles are associated with broader biological activities, including fungicidal and insecticidal effects .

Halogenated analogs (e.g., 3,4-dichloro derivatives) show enhanced binding to hydrophobic enzyme pockets, as observed in pesticidal applications .

Pharmacological Potential

  • Angiotensin II Antagonism : Structural analogs in demonstrate that dihydrothiazol-2-imine derivatives with aryl substitutions exhibit hypotensive effects comparable to valsartan, a clinically used angiotensin receptor blocker (ARB) . The target compound’s dimethylphenyl group may optimize hydrophobic interactions with the AT₁ receptor.
  • Antimicrobial Activity : Chlorinated analogs () show promise in antifungal applications, though the target compound’s methyl groups may reduce potency against specific pathogens .

Biological Activity

5-[(3,4-Dimethylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine is a thiazole derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound's structure consists of a thiazole ring substituted with a dimethylphenyl group, which may influence its interaction with biological targets.

  • Molecular Formula : C12H14N2S
  • Molecular Weight : 218.32 g/mol
  • Structure : The compound features a five-membered thiazole ring containing nitrogen and sulfur atoms, which is known for contributing to various biological activities.

Antimicrobial Activity

Research indicates that thiazole derivatives often exhibit significant antimicrobial properties. For instance, studies have shown that related thiazole compounds demonstrate effectiveness against various Gram-positive and Gram-negative bacteria. The specific antimicrobial activity of this compound has not been extensively documented; however, it is hypothesized that its structural similarities to other active thiazoles could confer similar properties.

Anticancer Activity

Thiazole derivatives have been explored for their anticancer potential. In vitro studies have demonstrated that modifications in the thiazole structure can lead to enhanced cytotoxicity against cancer cell lines. For example:

  • Caco-2 Cells : Compounds with similar structures have shown reduced viability in Caco-2 cells, suggesting potential anticancer activity.
  • Mechanism of Action : The anticancer effects are often attributed to the ability of these compounds to induce apoptosis or inhibit cell proliferation through various pathways.
CompoundCell LineIC50 (µM)Activity Type
5aA54935.0Anticancer
5bCaco-220.6Anticancer
5cMCF-725.0Anticancer

Anti-inflammatory Effects

Thiazoles have also been investigated for their anti-inflammatory properties. Some derivatives have shown promise in reducing inflammation markers in vitro and in vivo models. The specific anti-inflammatory activity of this compound remains to be elucidated but could be an area for future research.

Case Studies and Research Findings

  • Antimicrobial Screening : A study evaluating various thiazole derivatives found that certain compounds exhibited broad-spectrum antimicrobial activity. While specific data on this compound was not included, the findings suggest a potential for similar efficacy based on structural characteristics .
  • Anticancer Evaluation : In a comparative study of thiazole derivatives against different cancer cell lines (A549 and Caco-2), several analogues displayed significant cytotoxicity with IC50 values ranging from 20 to 35 µM. These results indicate the need for further investigation into the specific anticancer mechanisms of compounds like this compound .

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